Ropivacaine N-Oxide Ropivacaine N-Oxide
Brand Name: Vulcanchem
CAS No.: 1391053-59-0
VCID: VC0126917
InChI: InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1
SMILES: CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]
Molecular Formula: C17H26N2O2
Molecular Weight: 290.407

Ropivacaine N-Oxide

CAS No.: 1391053-59-0

Cat. No.: VC0126917

Molecular Formula: C17H26N2O2

Molecular Weight: 290.407

* For research use only. Not for human or veterinary use.

Ropivacaine N-Oxide - 1391053-59-0

Specification

CAS No. 1391053-59-0
Molecular Formula C17H26N2O2
Molecular Weight 290.407
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide
Standard InChI InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1
Standard InChI Key RVWGBWHPDXEKHY-FUKCDUGKSA-N
SMILES CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Ropivacaine N-Oxide is chemically identified as (2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide . This compound represents an N-oxidized metabolite of ropivacaine, where oxygen is attached to the nitrogen atom of the piperidine ring. The molecular formula is C17H26N2O2 with a molecular weight of 290.4 g/mol . The compound is characterized by a piperidine ring with an N-oxide group, a propyl substituent, and a 2,6-dimethylphenyl amide moiety.

The unique identifier information for Ropivacaine N-Oxide includes:

ParameterValue
CAS Number1391053-59-0
PubChem CID71752107
SMILES NotationCCC[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-]
InChIKeyRVWGBWHPDXEKHY-FUKCDUGKSA-N

Physical and Chemical Properties

Ropivacaine N-Oxide typically presents as a white to off-white solid compound. While specific solubility data for Ropivacaine N-Oxide is limited in the available literature, it likely shares some solubility characteristics with the parent compound ropivacaine, though potentially with increased hydrophilicity due to the N-oxide moiety.

The compound features a quaternary nitrogen atom with an N-oxide group, which significantly alters its chemical behavior compared to ropivacaine. The N-oxide functionality typically increases polarity and water solubility while decreasing lipophilicity relative to the parent compound. This modification likely impacts its pharmacokinetic properties, including distribution and membrane permeability.

Relationship to Ropivacaine

Structural Comparison with Ropivacaine

Ropivacaine, the parent compound, is a long-acting amide local anesthetic agent that was first produced as a pure enantiomer . It belongs to the pipecoloxylidide group of local anesthetics and features a propyl group on the piperidine nitrogen atom, differentiating it from bupivacaine, which has a butyl group . The key structural difference between ropivacaine and its N-oxide metabolite is the addition of an oxygen atom to the piperidine nitrogen, forming an N-oxide group.

Pharmacological Significance

Ropivacaine produces effects similar to other local anesthetics through reversible inhibition of sodium ion influx in nerve fibers . Its action may be potentiated by dose-dependent inhibition of potassium channels. Compared to bupivacaine, ropivacaine is less lipophilic and less likely to penetrate large myelinated motor fibers, resulting in a relatively reduced motor blockade . This property gives ropivacaine a greater degree of motor-sensory differentiation, which can be advantageous when motor blockade is undesirable.

Metabolic Aspects

Formation as a Metabolite

Ropivacaine N-Oxide is formed as a metabolite of ropivacaine, likely through oxidative metabolism. N-oxidation is a common biotransformation pathway for tertiary amine compounds like ropivacaine, typically catalyzed by hepatic enzymes such as flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes.

Role in Ropivacaine Metabolism

The formation of Ropivacaine N-Oxide may be relevant in understanding the complete metabolic profile of ropivacaine, potentially influencing its pharmacokinetics, efficacy, and safety profile. This metabolite could potentially contribute to the observed linear and dose-proportional pharmacokinetics of ropivacaine reported in the literature .

Biological Activities and Pharmacological Effects

Effects on Nitric Oxide Production

Research has shown that ropivacaine enhances nitric oxide (NO) production in neutrophils, which may be relevant to understanding the potential biological activities of its metabolites, including Ropivacaine N-Oxide . Specifically, ropivacaine was found to enhance NO production at all concentrations tested in one study, with significant interactions observed between the anesthetic and concentration factors .

Vascular Effects

Ropivacaine has been demonstrated to inhibit neutrophil adhesion in association with NO production, which under conditions of simultaneous NADPH oxidase activation, can decrease integrin expression . Additionally, research has shown that ropivacaine-induced contraction in rat aortae is attenuated by both endothelial nitric oxide and voltage-dependent potassium channels . Ropivacaine was found to induce endothelial nitric oxide synthase (eNOS) phosphorylation, suggesting a molecular mechanism for its vasodilatory effects .

Study FindingsBiological SystemReference
Enhanced NO productionNeutrophils
Inhibition of neutrophil adhesionNeutrophils
Attenuation of contractionRat aortae
Induction of eNOS phosphorylationHuman umbilical vein endothelial cells

While these studies primarily focus on ropivacaine rather than specifically on Ropivacaine N-Oxide, they provide context for understanding the potential biological activities of the N-oxide metabolite, which may retain some of these properties or exhibit distinct pharmacological effects.

Analytical Considerations

Stability Considerations

Research Applications

Metabolic Studies

Ropivacaine N-Oxide serves as an important reference standard in drug metabolism studies investigating the biotransformation pathways of ropivacaine. The deuterated analog, Ropivacaine-d7 N-Oxide, has been developed to facilitate these studies, as it allows for improved differentiation in mass spectrometry applications and aids in the investigation of metabolic pathways.

Pharmacokinetic Investigations

The identification and quantification of Ropivacaine N-Oxide in biological samples can provide valuable insights into the pharmacokinetics of ropivacaine, including its absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for understanding the complete clinical profile of ropivacaine and optimizing its therapeutic use.

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